Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including a sulfamoylphenyl group, a carbamoyl group, and a sulfanylidene group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, each requiring specific reagents and conditions
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide, under acidic or basic conditions.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced via a nucleophilic substitution reaction using 4-aminobenzenesulfonamide and an appropriate electrophile.
Carbamoylation: The carbamoyl group can be introduced through the reaction of the quinazoline intermediate with an isocyanate or carbamoyl chloride.
Sulfanylidene Group Addition: The sulfanylidene group can be added using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with its functional groups.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The presence of multiple functional groups allows for interactions with various molecular targets, including proteins, nucleic acids, and cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Sulfamoylphenyl Derivatives: Compounds containing the sulfamoylphenyl group, such as sulfonamide antibiotics.
Carbamoyl Derivatives: Compounds with carbamoyl groups, such as carbamoyl phosphate, which is involved in metabolic pathways.
Uniqueness
Methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Biological Activity
Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex compound that falls under the category of quinazoline derivatives. This class of compounds is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C17H19N3O5S and a molecular weight of approximately 476.52 g/mol. Its structure includes a quinazoline core with various functional groups that contribute to its biological activity. The key structural features are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C17H19N3O5S |
Molecular Weight | 476.52 g/mol |
CAS Number | 946353-24-8 |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that may include:
- Formation of the quinazoline ring.
- Introduction of the sulfamoyl group.
- Functionalization at specific positions to enhance biological activity.
The detailed synthesis protocols often vary based on desired yield and purity levels, utilizing solvents and catalysts appropriate for each reaction step .
This compound primarily interacts with biological targets such as enzymes or receptors. Its mechanism may involve:
- Inhibition of Carbonic Anhydrases : Some studies have shown that quinazoline derivatives can act as potent inhibitors of human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics such as ampicillin .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's ability to inhibit tumor growth through modulation of specific signaling pathways is a key area of interest.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various quinazoline derivatives on cancer cell lines, demonstrating that modifications to the methyl 4-oxo structure significantly enhanced cytotoxicity against breast cancer cells .
- Inhibition Studies : Another research effort focused on the selectivity of this compound towards hCA IX over hCA I and hCA II, reporting selectivity ratios indicating its potential as a targeted therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C20H20N4O6S2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29) |
InChI Key |
LYHSADKTCHDGIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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